molecular formula C29H29BrN4O5S B2731032 4-((6-bromo-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 422288-52-6

4-((6-bromo-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No. B2731032
CAS RN: 422288-52-6
M. Wt: 625.54
InChI Key: PWBFPLXBLHHCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6-bromo-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C29H29BrN4O5S and its molecular weight is 625.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

Quinazoline derivatives are synthesized for their notable pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. These compounds are prepared through various synthetic routes and characterized using analytical and spectral data, such as IR, NMR, and Mass spectrometry. The pharmacological activities of these compounds are evaluated using standard methods, demonstrating their potential as effective agents in treating various conditions (Ch. Rajveer et al., 2010).

Antimicrobial and Antiviral Activities

Quinazolinone derivatives are investigated for their antimicrobial and antiviral activities. These compounds are synthesized and evaluated against a range of bacterial and viral pathogens, showing varying degrees of effectiveness. The structure-activity relationship studies help in understanding the molecular basis of their actions and pave the way for the development of new therapeutic agents with enhanced potency and selectivity (A. Abu‐Hashem et al., 2020).

Anticonvulsant and Analgesic Activities

The anticonvulsant and analgesic activities of quinazolinone derivatives are explored through the synthesis of novel compounds. These studies involve evaluating the synthesized compounds for their efficacy in reducing convulsive episodes and pain, comparing their activities to standard drugs. Such research highlights the potential of quinazolinone derivatives in the development of new treatments for neurological disorders and pain management (A. Rajasekaran et al., 2013).

Hybrid Molecules for Diuretic and Antihypertensive Effects

Research into quinazoline derivatives also includes the synthesis of hybrid molecules that exhibit both diuretic and antihypertensive effects. These compounds are designed by combining quinazolinone structures with sulfonamide derivatives, evaluated for their pharmacological activities in vivo. This approach aims to develop multifunctional drugs that can effectively manage conditions such as hypertension and fluid retention (M. Rahman et al., 2014).

properties

IUPAC Name

4-[[6-bromo-2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29BrN4O5S/c1-3-39-23-11-9-22(10-12-23)32-26(35)18-40-29-33-25-13-8-21(30)16-24(25)28(37)34(29)17-19-4-6-20(7-5-19)27(36)31-14-15-38-2/h4-13,16H,3,14-15,17-18H2,1-2H3,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBFPLXBLHHCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-bromo-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

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